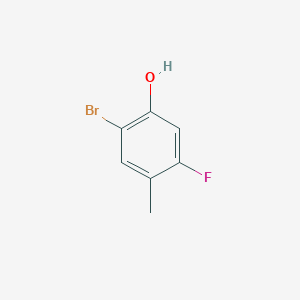

2-Bromo-5-fluoro-4-methylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

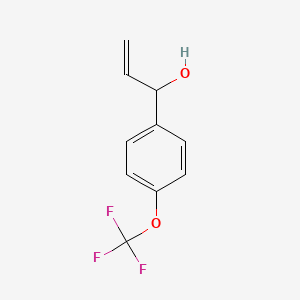

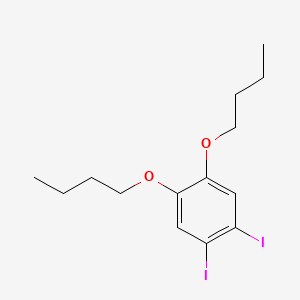

“2-Bromo-5-fluoro-4-methylphenol” is a chemical compound with the CAS Number: 1268511-85-8 . It has a molecular weight of 205.03 and is known to exist in a liquid form . It is an aryl fluorinated building block .

Synthesis Analysis

The synthesis of similar compounds, such as 2-Bromo-4-methylphenol, has been achieved through oxidative bromination at low temperatures . The reaction conditions were a temperature of -5 to -10℃, a molar ratio of C_7H_8O:H_2O_2 of 1:0.85, a reaction time of 4 hours, and an agitation rate of 1000 r/min .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BrFO/c1-4-2-5 (8)7 (10)3-6 (4)9/h2-3,10H,1H3 . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 oxygen atom in the molecule .

Physical And Chemical Properties Analysis

“this compound” is a liquid with a refractive index of n20/D 1.553 (lit.) and a density of 1.717 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Computational Studies and Ligand Binding

2-Bromo-5-fluoro-4-methylphenol and its derivatives have been subjects of computational studies to understand their molecular structure and potential as ligands. For example, a derivative, (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol, was investigated for its molecular structure, electrostatic potential, and orbital energies using density functional theory (DFT). This study highlighted the compound's capability to act as a multidentate ligand, potentially forming metal complexes with varied coordination geometries, indicating its utility in synthesizing metal-organic frameworks or coordination compounds with specific electronic or structural properties (Tanak, 2019).

Synthesis and Chemical Properties

The synthesis processes and chemical properties of this compound derivatives have been explored to enhance the understanding of its reactivity and potential applications. For instance, the synthesis of 2-Bromo-4-methylphenol from 4-methylphenol by oxidative bromination showcases its chemical reactivity and the conditions under which it can be obtained with high yield. This knowledge is crucial for its application in organic synthesis and the development of new chemical entities (Ren Qun-xiang, 2004).

Fluorination Techniques

Research into the fluorination of bromophenol derivatives, such as the transformation of 2-bromo-4,5-dimethylphenol with xenon difluoride, reveals advanced methodologies in halogenation reactions. These studies are foundational for the development of novel fluorinated organic compounds, which have widespread applications in pharmaceuticals, agrochemicals, and material science (Koudstaal & Olieman, 2010).

Chemosensor Development

The derivative (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol has been used in the development of fluorescence active Schiff base chemosensors for the selective detection of metal ions like Cu2+ and Zn2+. These sensors exhibit significant fluorescence quenching upon binding with specific ions, demonstrating potential for environmental monitoring, biomedical diagnostics, and the study of intracellular metal ion distributions (Das et al., 2021).

Antioxidant and Biological Activity

Compounds derived from this compound have been investigated for their antioxidant properties. For example, bromophenols isolated from marine algae have demonstrated potent antioxidant activities in cellular assays, suggesting their potential as natural antioxidants for use in pharmaceutical formulations or as dietary supplements (Olsen et al., 2013).

Safety and Hazards

The safety information for “2-Bromo-5-fluoro-4-methylphenol” indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

2-Bromo-5-fluoro-4-methylphenol is an aryl fluorinated building block . It is primarily used in the synthesis of polycyclic 5-HT3 and 5-HT4 antagonists . These antagonists target the 5-HT3 and 5-HT4 receptors, which are serotonin receptors found in the central and peripheral nervous systems .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . In this process, the compound acts as a nucleophile, donating an electron pair to form a new bond with the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) . This reaction results in the formation of new compounds, which can act as antagonists to the 5-HT3 and 5-HT4 receptors .

Propriétés

IUPAC Name |

2-bromo-5-fluoro-4-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKMFZFNZFYYSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)

![[2-Chloro-5-(propan-2-yl)phenyl]methanol](/img/structure/B6334778.png)

![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6334790.png)